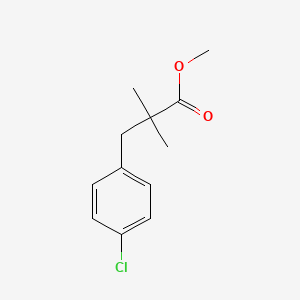
2-nitro-N-(9H-xanthen-9-yl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-nitro-N-(9H-xanthen-9-yl)benzenesulfonamide is a chemical compound with the molecular formula C19H14N2O5S and a molecular weight of 382.39 g/mol . This compound is known for its unique structure, which includes a xanthene moiety and a nitro group attached to a benzenesulfonamide framework. It is used in various scientific research applications due to its interesting chemical properties.
Métodos De Preparación
The synthesis of 2-nitro-N-(9H-xanthen-9-yl)benzenesulfonamide typically involves the reaction of 9H-xanthene-9-amine with 2-nitrobenzenesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction . The product is then purified by recrystallization or column chromatography.
Análisis De Reacciones Químicas
2-nitro-N-(9H-xanthen-9-yl)benzenesulfonamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Oxidation: The xanthene moiety can be oxidized to form xanthone derivatives under oxidative conditions.
Aplicaciones Científicas De Investigación
2-nitro-N-(9H-xanthen-9-yl)benzenesulfonamide is used in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is used in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs for treating diseases such as cancer and bacterial infections.
Industry: It is used in the production of dyes and pigments due to its vibrant color and stability.
Mecanismo De Acción
The mechanism of action of 2-nitro-N-(9H-xanthen-9-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes and proteins. The nitro group can undergo reduction to form reactive intermediates that can covalently modify biological molecules, leading to inhibition of enzyme activity or disruption of protein-protein interactions . The xanthene moiety can also participate in π-π stacking interactions with aromatic residues in proteins, further stabilizing the compound-protein complex.
Comparación Con Compuestos Similares
2-nitro-N-(9H-xanthen-9-yl)benzenesulfonamide can be compared with other similar compounds, such as:
N-(9H-xanthen-9-yl)benzenesulfonamide: Lacks the nitro group, making it less reactive in reduction reactions.
2-nitro-N-(9H-xanthen-9-yl)acetamide: Contains an acetamide group instead of a sulfonamide group, leading to different reactivity and biological activity.
9H-xanthene-9-carboxamide: Contains a carboxamide group, which affects its solubility and reactivity compared to the sulfonamide derivative.
These comparisons highlight the unique reactivity and applications of this compound in various scientific fields.
Propiedades
Número CAS |
7473-50-9 |
|---|---|
Fórmula molecular |
C19H14N2O5S |
Peso molecular |
382.4 g/mol |
Nombre IUPAC |
2-nitro-N-(9H-xanthen-9-yl)benzenesulfonamide |
InChI |
InChI=1S/C19H14N2O5S/c22-21(23)15-9-3-6-12-18(15)27(24,25)20-19-13-7-1-4-10-16(13)26-17-11-5-2-8-14(17)19/h1-12,19-20H |
Clave InChI |
CUZVLCWIHBFPET-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)NS(=O)(=O)C4=CC=CC=C4[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,8-Dichloropyrimido[5,4-d]pyrimidin-4-amine](/img/structure/B13985534.png)



![7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-pyrrolo[2,3-B]pyrazine](/img/structure/B13985545.png)





![(2R,3S,5R)-5-{2-amino-4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl}-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B13985578.png)
![(R)-3-(4-phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine 2HCl](/img/structure/B13985587.png)


